5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound characterized by a benzofuran structure with specific halogen substitutions. Its molecular formula is and it has a molecular weight of approximately 248.5 g/mol . This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry.
The compound is classified under the category of benzofuran derivatives, which are known for their diverse pharmacological properties. It is primarily sourced from chemical suppliers and research laboratories that specialize in organic synthesis . The compound's CAS number is 1156989-90-0, facilitating its identification in chemical databases .
The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. A common method involves the cyclization of o-hydroxyacetophenones under basic conditions, leading to the formation of the benzofuran ring .
Technical Details:
The molecular structure of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine can be represented by the following structural formula:
Structural Features:
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine relates to its interaction with biological targets. Research indicates that compounds with a benzofuran scaffold often demonstrate significant biological activity, including:
These actions suggest that the compound could be developed into therapeutic agents targeting various diseases.
While specific physical properties such as melting point or boiling point are not well-documented for this compound, general properties include:
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:
The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine (CAS 1213334-06-5, MW 248.50 g/mol, C₈H₇BrClNO) relies on sequential halogenation and ring-closure strategies. The core approach involves constructing the benzofuran scaffold prior to installing the chiral amine moiety. A validated three-step pathway begins with 5-bromosalicylaldehyde (CAS 1761-61-1), where bromine directs subsequent electrophilic substitutions [7] [9]. Bromination occurs at the ortho-position to the phenolic hydroxyl, leveraging its activating effect [9].
Chlorination requires carefully controlled conditions to achieve regioselectivity at C7. As detailed in [6], N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C selectively introduces chlorine at the C7 position (85% yield, ≥97% purity). Final ring closure to form the dihydrobenzofuran system employs reductive amination or Curtius rearrangement to introduce the C3-amine group [3] [6]. The diazotization-azidation sequence (using NaN₃/H₂O-THF) followed by Pd/C-catalyzed reduction achieves amine installation with 65% yield but faces challenges in stereocontrol [6].
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield (%) | Key Regiochemical Outcome |
---|---|---|---|
Bromination | Br₂, FeBr₃, DCM, 25°C, 12h | 78 | Ortho-bromination (C5) directed by OH |
Chlorination | NCS, DCM, 0–5°C, 6h | 85 | Selective C7 chlorination |
Amination | NaN₃, H₂O/THF, Pd/C, H₂, 40°C | 65 | Amine installation at C3 |
The chiral C3 center in 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine necessitates asymmetric synthesis to isolate the biologically relevant (3R)-enantiomer. Racemic mixtures obtained via classical synthesis show significantly divergent bioactivity: The (3R)-enantiomer exhibits a 3–5-fold lower IC₅₀ in kinase inhibition assays compared to (3S)-counterparts due to optimal hydrogen bonding with Asp-184 in EGFR’s catalytic pocket [6].
Asymmetric catalysis using Rhodium-(R)-BINAP complexes achieves up to 92% enantiomeric excess (ee) during the amination step [6]. Alternatively, enzymatic resolution with lipases or esterases separates racemates but suffers from scalability limitations. X-ray crystallography confirms the absolute (R)-configuration through anomalous dispersion effects, while chiral HPLC (Chiralpak IC column) validates enantiopurity [3] [6].
Table 2: Bioactivity Comparison of (3R) vs. (3S) Enantiomers
Biological Assay | (3R) IC₅₀ (µM) | (3S) IC₅₀ (µM) | Selectivity Ratio ((3S)/(3R)) |
---|---|---|---|
HeLa Cell Proliferation | 12.3 | 58.9 | 4.8 |
EGFR Kinase Inhibition | 0.45 | 2.10 | 4.7 |
Conventional halogenation routes use stoichiometric Lewis acids (e.g., FeBr₃) and halogenating agents (Br₂, Cl₂), generating corrosive HBr/HCl byproducts. Recent advances focus on:
Solvent-free chlorination using NCS on silica gel achieves 82% yield with simplified purification, eliminating volatile organic compound (VOC) emissions [7]. Life-cycle assessments confirm a 40% reduction in process mass intensity (PMI) using these approaches [3].
Table 3: Green Chemistry Metrics for Key Steps
Method | E-factor | PMI | VOC Reduction (%) | Energy Use (kJ/mol) |
---|---|---|---|---|
Traditional bromination | 18.2 | 32.1 | 0 | 420 |
CuBr₂-catalyzed bromination | 5.6 | 11.3 | 65 | 310 |
Solvent-free chlorination | 3.1 | 8.7 | 100 | 190 |
Electrophilic aromatic substitution (EAS) governs halogen positioning in the benzofuran core. Bromine at C5 directs chlorination to the meta-position (C7) due to its moderate deactivating effect. Kinetic isotope studies (kH/kD = 4.8) confirm rate-limiting electrophile addition during chlorination [9].
The Curtius rearrangement for amine installation proceeds via acyl azide intermediates. In situ FTIR spectroscopy detects the characteristic 2140 cm⁻¹ N₃ stretch, disappearing as isocyanates form (2270 cm⁻¹). Nucleophilic attack by water or alcohols yields carbamates, reduced to amines by Pd/C-H₂ [6]. Competing pathways include:
Acylation of the amine group (e.g., with acetic anhydride) follows second-order kinetics, confirmed by Hammett studies (ρ = −2.1 for para-substituted benzoyl chlorides). DFT calculations reveal a tetrahedral transition state stabilized by Br⋯H–N hydrogen bonding [6].
Proposed Mechanism for Diazotization-Azidation:
Ar-H → [N₂⁺] → Ar-N₃ → Curtius → Ar-NCO → Hydrolysis → Ar-NH₂
Proposed Mechanism for Regioselective Halogenation:
Br⁺ addition at C5 (low e⁻ density) → Wheland intermediate → Deprotonation Cl⁺ addition at C7 (*meta* to Br) → Stable arenium ion
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0